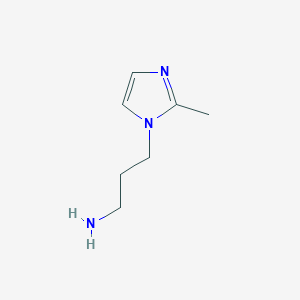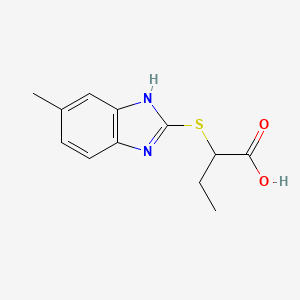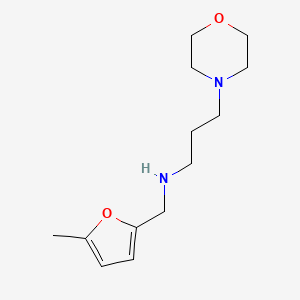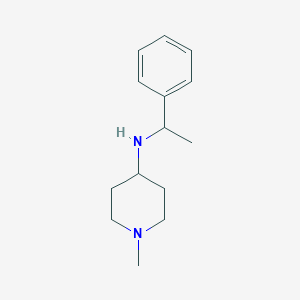
Polyoxyethylene sorbitan trioleate
Overview
Description
Polyoxyethylene sorbitan trioleate, also known as Tween 85, is a non-ionic surfactant . It is used in various applications due to its functional advantages such as detergency, emulsification, and wetting . It is a pale-yellow to orange oily liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the esterification of maleic anhydride with polyoxyethylene sorbitan, followed by further modification of the ether with diethanolamine . Another method involves the carbonization of this compound in H2SO4/H3PO4 mixed solution at a mild temperature .Molecular Structure Analysis
This compound consists of sorbitol, ethylene oxide, and oleic acid . It has a molecular formula of C100H188O28 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be hydrolyzed under strong acid or strong alkali conditions . It is also easily oxidized .Physical And Chemical Properties Analysis
This compound has a density of 1.03 g/cm3 at 20 °C . Its vapor pressure is 1.4 hPa at 20 °C . It has a flash point of >149 °C . It is insoluble in water to soluble in water, and the solubility increases with the increase of EO number .Scientific Research Applications
Identification and Analysis in Pharmaceuticals
Polyoxyethylene sorbitan trioleate has been examined for its role in pharmaceutical drug analysis. Methods for identification and preparation for analysis include purification from organic impurities and using techniques like proton NMR, H1, C13, COSY, and IR spectra for identification. This highlights its utility in the pharmaceutical industry for ensuring drug purity and composition (Orazbekuly et al., 2020).
Mixed Monolayer Films and Emulsion Stability
Research on mixtures of sorbitan fatty acid esters and polyoxyethylene adducts, including this compound, has shown their application in stabilizing emulsions. These compounds form nonideal mixtures at the air-water interface, which is essential for understanding the stability and behavior of films in various applications (Lu et al., 2000).
Protein Extraction and Enzymatic Activity
This compound has been used in a reverse micellar system for solubilizing proteins. Its ability to extract proteins and solubilize buffer solutions, while maintaining the activity of enzymeslike subtilisin, demonstrates its potential in biotechnological applications. The control of enzyme activity through solvent engineering in such systems is a significant area of research (Ayala et al., 1992).
Enhancing Enzyme Activity in Microemulsions
Studies have shown that this compound can enhance the activity of enzymes like Mucor javanicus lipase in certain microemulsion-based organogels. This illustrates its usefulness in optimizing enzyme performance in specific reaction environments (Nagayama & Imai, 2005).
Textile Industry Applications
In the textile industry, this compound has been used for the modification of wool fabrics using enzymes in a reverse micellar system. It effectively modifies wool fabrics without causing significant loss of fiber strength, showing its applicability in textile processing (Sawada & Ueda, 2004).
Nanotechnology and Material Science
In nanotechnology, it has been utilized for the synthesis of Co3O4 nanocubes and their organization into various structures. The self-generation of ionic organic capping from this surfactant leads to controlled synthesis and assembly of nanocube-containing micellar superstructures (Xu & Zeng, 2004).
Corrosion Inhibition
In the field of materials science, this compound has been synthesized as an oligomeric surfactant and used as a corrosion inhibitor for carbon steel. Its effectiveness in protecting steel in environments simulating formation waters highlights its potential in industrial applications (Ayukayeva et al., 2019).
Mechanism of Action
Target of Action
Polyoxyethylene sorbitan trioleate, also known as Tween 85, is a non-ionic surfactant . It primarily targets the interfaces between various phases in a multi-phase system, such as oil/water interfaces in emulsions . It also targets metal surfaces, acting as a corrosion inhibitor .
Mode of Action
Tween 85 interacts with its targets by reducing surface or interfacial tension . This allows for the formation of stable emulsions, where it acts as an emulsifying agent . In the context of corrosion inhibition, it forms a protective layer on the metal surface, preventing corrosive substances from reacting with the metal .
Biochemical Pathways
The biochemical pathways affected by Tween 85 are primarily related to its surfactant properties. It can alter the physical properties of biological membranes, potentially influencing the absorption and distribution of other compounds . .
Pharmacokinetics
It is known that small amounts of polyoxyethylene sorbitans, such as tween 85, are absorbed
Result of Action
The primary result of Tween 85’s action is the formation of stable emulsions, which can be used in a variety of applications, including pharmaceuticals, cosmetics, and food products . In addition, it can protect metal surfaces from corrosion, extending their lifespan .
Action Environment
The efficacy and stability of Tween 85 can be influenced by environmental factors such as temperature and pH . For example, it can be easily hydrolyzed under strong acid or strong alkali conditions . Additionally, its effectiveness as a corrosion inhibitor depends on the temperature and concentration of the surfactant .
Safety and Hazards
properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLPBLTPXDOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | Polysorbate 85 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
18.09 [mmHg] | |
| Record name | Polysorbate 85 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
9005-70-3 | |
| Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)


![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)



